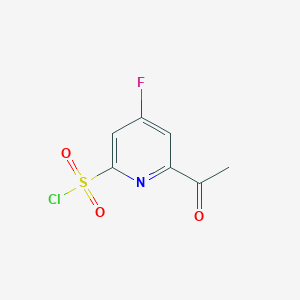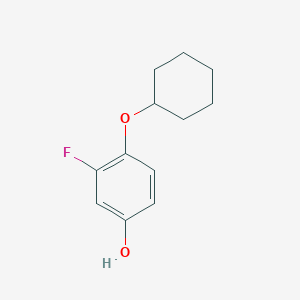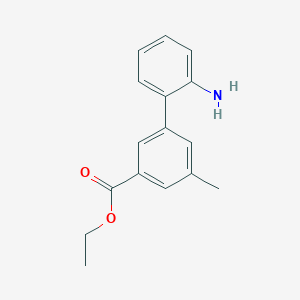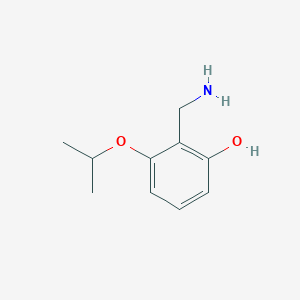
6-Acetyl-4-fluoropyridine-2-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Acetyl-4-fluoropyridine-2-sulfonyl chloride is an organic compound with the molecular formula C7H5ClFNO3S and a molecular weight of 237.64 g/mol . This compound is characterized by the presence of an acetyl group, a fluorine atom, and a sulfonyl chloride group attached to a pyridine ring. It is used in various chemical reactions and has applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Acetyl-4-fluoropyridine-2-sulfonyl chloride typically involves the introduction of the sulfonyl chloride group to a fluoropyridine derivative. One common method is the reaction of 6-acetyl-4-fluoropyridine with chlorosulfonic acid under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent like dichloromethane, at low temperatures to prevent decomposition .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
6-Acetyl-4-fluoropyridine-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines or alcohols to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Solvents: Dichloromethane, acetonitrile, and tetrahydrofuran are frequently used solvents.
Catalysts: Lewis acids such as aluminum chloride or iron(III) chloride can be used to facilitate certain reactions.
Major Products Formed
The major products formed from reactions involving this compound include sulfonamides, sulfonates, and other substituted pyridine derivatives .
Wissenschaftliche Forschungsanwendungen
6-Acetyl-4-fluoropyridine-2-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.
Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of 6-Acetyl-4-fluoropyridine-2-sulfonyl chloride involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. These reactions are often facilitated by the presence of catalysts and specific reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Fluoropyridine-2-sulfonyl chloride: Similar in structure but lacks the acetyl group.
4-Fluoropyridine-2-sulfonyl chloride: Similar but with different substitution patterns on the pyridine ring.
Uniqueness
6-Acetyl-4-fluoropyridine-2-sulfonyl chloride is unique due to the presence of both an acetyl group and a fluorine atom on the pyridine ring, which imparts distinct chemical properties and reactivity compared to other sulfonyl chlorides .
Eigenschaften
Molekularformel |
C7H5ClFNO3S |
|---|---|
Molekulargewicht |
237.64 g/mol |
IUPAC-Name |
6-acetyl-4-fluoropyridine-2-sulfonyl chloride |
InChI |
InChI=1S/C7H5ClFNO3S/c1-4(11)6-2-5(9)3-7(10-6)14(8,12)13/h2-3H,1H3 |
InChI-Schlüssel |
LIHXGALFDIIMFB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=NC(=CC(=C1)F)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3,4-Dihydro-2H-pyrano[2,3-B]pyridine-6-boronic acid](/img/structure/B14847916.png)
![(8-(4-Methoxyphenyl)-1,4-dioxaspiro[4.5]decan-8-YL)methanamine](/img/structure/B14847920.png)
![1-[2-Acetyl-6-(trifluoromethyl)pyridin-4-YL]ethanone](/img/structure/B14847938.png)








